REACTION_SMILES
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[CH3:15][C:16](=[O:17])[O:18][C:19](=[O:20])[CH3:21].[OH2:22].[OH:1][c:2]1[cH:3][cH:4][c:5]([C:8]([C:9](=[O:10])[O:11][CH2:12][CH3:13])=[O:14])[cH:6][cH:7]1.[cH:23]1[cH:24][cH:25][n:26][cH:27][cH:28]1>>[O:1]([c:2]1[cH:3][cH:4][c:5]([C:8]([C:9](=[O:10])[O:11][CH2:12][CH3:13])=[O:14])[cH:6][cH:7]1)[C:16]([CH3:15])=[O:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(=O)c1ccc(O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CCOC(=O)C(=O)c1ccc(OC(C)=O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |